Vigabatrin-13C-d2 (hydrochloride), with the chemical formula C[]HDNO·HCl and a molecular weight of approximately 168.6 g/mol, is a stable isotopic labeled analog of vigabatrin, which is a well-known antiepileptic drug. It is primarily utilized as an internal standard for quantifying vigabatrin in various analytical techniques, including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry. The compound is classified under the category of GABA (gamma-aminobutyric acid) analogs and functions as an irreversible inhibitor of GABA transaminase, thereby increasing GABA levels in the brain .
Vigabatrin-13C-d2 (hydrochloride) is synthesized from vigabatrin, which is derived from the amino acid valine. It falls within the pharmacological class of antiepileptics and is specifically categorized as a GABA transaminase inhibitor. The compound is available for purchase from various chemical suppliers, including Cayman Chemical and Biomol, indicating its established presence in research and clinical applications .
The synthesis of Vigabatrin-13C-d2 involves deuteration at specific positions on the vigabatrin molecule to create a labeled compound suitable for analytical studies. The typical synthetic route includes:
The synthesis may involve techniques such as NMR spectroscopy to confirm the incorporation of deuterium and ensure purity levels above 99%, a critical requirement for internal standards in quantitative analyses .
Vigabatrin-13C-d2 has a complex structure characterized by its unique arrangement of atoms, including:
The structural representation can be summarized with the following identifiers:
Vigabatrin-13C-d2 primarily participates in reactions that involve its interaction with GABA transaminase. As an irreversible inhibitor, it binds to the enzyme, preventing it from catalyzing the breakdown of GABA, thus leading to increased levels of this neurotransmitter in the synaptic cleft.
The reaction mechanism can be described as follows:
Vigabatrin-13C-d2 acts by irreversibly inhibiting GABA transaminase, which is responsible for metabolizing GABA. By blocking this enzyme, vigabatrin increases the availability of GABA in the brain, enhancing its inhibitory effects on neuronal excitability.
This mechanism is particularly beneficial in treating epilepsy and other conditions characterized by excessive neuronal firing. Studies have shown that at concentrations as low as 0.1 mM, vigabatrin effectively inhibits GABA transaminase activity in rat brain tissues .
Relevant data such as melting point or specific heat capacity may not be extensively documented but are essential for practical applications in laboratory settings .
Vigabatrin-13C-d2 finds significant application in scientific research, particularly in pharmacokinetic studies where accurate quantification of vigabatrin levels is necessary. Its role as an internal standard aids in ensuring reliable results in mass spectrometric analyses.
Additionally, due to its mechanism of action, it can also be explored in studies related to neurotransmitter dynamics and neurological disorders beyond epilepsy, providing insights into therapeutic strategies involving GABA modulation .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5